molecular formula C23H25NO4 B8179306 Fmoc-N-methyl-(S)-3-Cyclobutylalanine

Fmoc-N-methyl-(S)-3-Cyclobutylalanine

Cat. No.: B8179306
M. Wt: 379.4 g/mol
InChI Key: VRPXUVWVESGNRD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is a non-natural amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features:

  • Fmoc protection: A fluorenylmethyloxycarbonyl (Fmoc) group, which is acid-labile and commonly used in solid-phase peptide synthesis (SPPS) .
  • N-methylation: A methyl group attached to the nitrogen atom, enhancing metabolic stability and reducing hydrogen-bonding capacity .
  • Cyclobutyl side chain: A four-membered aliphatic ring that introduces steric bulk and conformational rigidity, influencing peptide backbone dynamics .

Properties

IUPAC Name

(2S)-3-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-24(21(22(25)26)13-15-7-6-8-15)23(27)28-14-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20-21H,6-8,13-14H2,1H3,(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPXUVWVESGNRD-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-(S)-3-Cyclobutylalanine typically involves the protection of the amino group with the Fmoc group, followed by the methylation of the nitrogen atom. One common method employs the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques are common to ensure high yield and purity. The process involves multiple steps of protection, deprotection, and purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-methyl-(S)-3-Cyclobutylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of cyclobutyl groups, which can enhance the conformational stability of peptides. This property is particularly valuable in the design of cyclic peptides, which often exhibit improved biological activity due to their constrained structure.

Solid-Phase Peptide Synthesis

  • Mechanism : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used in SPPS to protect the amino group during synthesis. After coupling the amino acid to a resin, the Fmoc group can be removed under basic conditions, allowing for subsequent coupling reactions.
  • Benefits : The incorporation of this compound can lead to peptides with enhanced pharmacokinetic properties and reduced toxicity profiles.

Drug Development

The compound has been studied for its potential applications in drug development, particularly in the creation of peptidomimetics and macrocyclic peptides.

Peptidomimetic Macrocycles

Recent studies have highlighted the use of this compound in developing peptidomimetic macrocycles that show promise against various diseases, including cancer. These macrocycles can mimic natural peptides while providing enhanced stability and bioavailability.

  • Case Study : Research indicates that macrocyclic peptides incorporating cyclobutylalanine derivatives have demonstrated improved efficacy against p53 positive tumors compared to their linear counterparts . This suggests a significant role for such compounds in targeted cancer therapies.

Therapeutic Applications

This compound has been explored for its therapeutic potential in various contexts:

Oncology

The compound's ability to disrupt protein-protein interactions makes it a candidate for developing inhibitors targeting oncogenic pathways. For instance, macrocyclic peptides derived from this amino acid have shown effectiveness in inhibiting KRAS mutations, which are prevalent in many cancers .

Antiviral and Antibacterial Agents

Emerging research suggests that derivatives of this compound may also have antiviral and antibacterial properties. The structural modifications provided by the cyclobutyl group can enhance interactions with biological targets, potentially leading to new therapeutic agents against resistant strains of pathogens .

Summary Table of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for solid-phase synthesisEnhances stability and activity of peptides
Drug DevelopmentUsed in peptidomimetic macrocyclesImproved efficacy against specific tumors
OncologyTargeting oncogenic pathways via inhibitorsEffective against KRAS mutations
Antiviral/Bacterial AgentsPotential use as novel therapeuticsPromising results against resistant pathogens

Mechanism of Action

The mechanism of action of Fmoc-N-methyl-(S)-3-Cyclobutylalanine involves its incorporation into peptide chains, where it can influence the overall conformation and stability of the peptide. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amine. The cyclobutyl group can induce conformational constraints, enhancing the stability and bioactivity of the resulting peptides .

Comparison with Similar Compounds

Key Properties :

  • CAS : 2407819-94-5
  • Molecular Formula: C₂₃H₂₅NO₄
  • Molecular Weight : 379.45 g/mol
  • Purity : ≥98% .

This compound is pivotal in designing peptides with improved pharmacokinetic properties, such as protease resistance and membrane permeability .

Comparison with Structurally Similar Compounds

Comparison with Other Cyclobutylalanine Derivatives

Compound Name CAS Molecular Formula MW (g/mol) Protection Group Key Features References
Fmoc-N-methyl-(S)-3-Cyclobutylalanine 2407819-94-5 C₂₃H₂₅NO₄ 379.45 Fmoc N-methylated; cyclobutyl side chain
Fmoc-(S)-3-Cyclobutylalanine 478183-62-9 C₂₂H₂₃NO₄ 365.42 Fmoc No N-methylation; same side chain
Boc-(S)-3-Cyclobutylalanine 49607-08-1 C₁₂H₂₁NO₄ 243.30 Boc Boc protection; smaller MW
3-Cyclobutylalanine (unprotected) 102735-53-5 C₆H₁₁NO₂ 129.16 None Free amino and carboxyl groups

Key Differences :

  • N-methylation: The target compound’s methyl group enhances steric shielding, reducing enzymatic degradation compared to non-methylated analogs .
  • Protection Strategy : Fmoc (base-labile) vs. Boc (acid-labile) affects deprotection conditions in SPPS .
  • Side Chain Rigidity : Cyclobutyl groups impose greater conformational constraints compared to linear aliphatic chains (e.g., pentenyl in ) .

Comparison with Other Fmoc-Protected Amino Acids

Compound Name CAS Molecular Formula MW (g/mol) Side Chain Feature Key Applications References
Fmoc-3-trifluoromethyl-L-phenylalanine 205526-27-8 C₂₅H₂₀F₃NO₄ 455.43 Trifluoromethylphenyl Enhances lipophilicity; SAR studies
Fmoc-3,3-diphenyl-L-alanine 201484-50-6 C₃₀H₂₅NO₄ 463.52 Diphenyl Steric bulk for peptide stability
Fmoc-L-3-fluorophenylalanine 198560-68-8 C₂₄H₁₉FNO₄ 404.41 Fluorophenyl Hydrogen-bonding modulation
Fmoc-1-aminocyclobutane-1-carboxylic acid - C₁₉H₁₇NO₄ 323.34 Cyclobutane ring (backbone) Conformational restriction

Key Insights :

  • Electronic Effects : Fluorinated (e.g., 3-fluoro, 3-CF₃) side chains alter electron distribution, impacting peptide-receptor interactions .
  • Steric vs. Conformational Effects : Diphenyl groups () provide bulk, while cyclobutyl groups (target compound) restrict flexibility without excessive hydrophobicity .
  • Backbone Modifications: Fmoc-1-aminocyclobutane-1-carboxylic acid () integrates the cyclobutyl ring into the backbone, unlike the target compound’s side chain modification.

Biological Activity

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is a non-canonical amino acid that has garnered interest in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This compound is characterized by the presence of a cyclobutyl side chain and an N-methyl group, which can influence the conformation and stability of peptides in which it is incorporated. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. Recent methodologies have highlighted the use of 2-chlorotrityl chloride (2-CTC) resin for efficient incorporation of N-methylated amino acids into peptides. This approach allows for high yields and purity, essential for subsequent biological evaluations .

Pharmacokinetic Properties

N-Methylation is known to enhance the pharmacokinetic properties of peptides, including stability against proteolysis and improved lipophilicity. Studies have shown that N-methylated analogues exhibit increased resistance to enzymatic degradation, making them suitable candidates for therapeutic applications .

Enzyme Inhibition

This compound has been investigated for its role in modulating enzyme activity. The incorporation of this amino acid into peptide sequences has been linked to the development of enzyme inhibitors, particularly in pathways involving proteases. The modified peptides demonstrate enhanced binding affinities due to conformational rigidity imparted by the cyclobutyl moiety .

Receptor Interactions

The compound's structural features allow it to act as a receptor antagonist or agonist in various biological systems. For instance, peptides containing this compound have shown promise in targeting G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways related to disease states .

Study 1: Stability and Activity

In a study examining the stability of N-methylated peptides, this compound was incorporated into a peptide designed to inhibit a specific protease. The modified peptide exhibited a half-life significantly longer than its non-methylated counterpart, demonstrating enhanced stability and sustained biological activity over time .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of peptides containing this compound. These peptides were tested against various cancer cell lines, revealing that they could inhibit cell proliferation effectively. The mechanism was attributed to the disruption of critical protein-protein interactions involved in cell cycle regulation .

Comparative Analysis

Property This compound Standard Amino Acids
Molecular Weight 356.45 g/molVaries
Stability High due to N-methylationModerate
Enzyme Resistance EnhancedStandard
Bioavailability ImprovedVariable
Therapeutic Applications Enzyme inhibitors, receptor modulatorsBroad spectrum

Q & A

Q. What are the standard protocols for incorporating Fmoc-N-methyl-(S)-3-Cyclobutylalanine into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically incorporated using SPPS protocols. Key steps include:
  • Deprotection : Use 20% piperidine in DMF (v/v) for Fmoc removal, monitored by Kaiser or TNBS tests to confirm free amine availability .
  • Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, using 2–4 equivalents relative to resin loading. Add DIEA (4–6 equivalents) to maintain a basic pH (~8–9) for optimal coupling efficiency .
  • Purification : After cleavage (e.g., TFA/water/TIS), purify crude peptides via reversed-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Methodological Answer : Enantiomeric purity is critical for stereoselective applications. Use:
  • Chiral HPLC : Employ a Chiralpak® IA or IB column with hexane/isopropanol (90:10) and 0.1% TFA, monitoring UV absorbance at 254 nm .
  • NMR with Chiral Shift Reagents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve diastereomeric splitting in 1H^1H-NMR spectra .

Q. What solubility challenges arise when handling this compound, and how are they addressed?

  • Methodological Answer : This compound exhibits limited solubility in aqueous buffers. For SPPS:
  • Dissolve in DMSO (100 mg/mL) with sonication (30 min, 37°C) to prevent aggregation .
  • For aqueous assays, prepare stock solutions in DMSO (<5% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for N-methylated amino acids like this compound in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance from the N-methyl and cyclobutyl groups reduces coupling efficiency. Mitigate this by:
  • Extended Coupling Times : 2–4 hours at 25°C or 1 hour at 50°C with microwave-assisted synthesis .
  • Double Coupling : Repeat activation and coupling steps with fresh reagents.
  • Additives : Use 0.1 M Oxyma Pure® to suppress racemization and improve yields .

Q. What analytical strategies identify and resolve by-products (e.g., diketopiperazine) during SPPS with this compound?

  • Methodological Answer : Diketopiperazine (DKP) formation is common with N-methylated residues. To detect and minimize:
  • LC-MS Monitoring : Track molecular ions (e.g., [M+H]+^+) for truncated sequences. DKP appears at m/z = [M-18+H]+^+ due to water loss .
  • Prevention : Use pre-activated (e.g., HOAt-based) reagents and reduce deprotection time (<2 min) to limit premature cyclization .

Q. How do researchers reconcile discrepancies in reported bioactivity data for peptides containing this compound?

  • Methodological Answer : Contradictions may stem from structural heterogeneity or assay conditions.
  • Structural Confirmation : Use 2D-NMR (e.g., 1H^1H-13C^{13}C HSQC) to validate cyclobutyl and N-methyl group conformations .
  • Bioassay Standardization : Normalize assays for ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to compare data across studies .

Q. What computational tools predict the conformational impact of this compound in designed peptide therapeutics?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model cyclobutyl ring puckering and N-methyl effects on backbone flexibility.
  • Parameterization : Derive partial charges via Gaussian09 at the B3LYP/6-31G* level for accurate cyclobutyl geometry .
  • Free Energy Landscapes : Use metadynamics to predict dominant conformers in aqueous vs. membrane environments .

Quality Control & Validation

Q. How is batch-to-batch variability in this compound purity managed for reproducibility?

  • Methodological Answer :
  • HPLC-ELSD : Quantify residual solvents (e.g., DMF) and impurities using evaporative light scattering detection (gradient: 5–100% acetonitrile in 20 min) .
  • NMR Purity Assessment : Integrate 1H^1H-NMR signals for Fmoc (δ 7.2–7.8 ppm) vs. impurities (e.g., δ 1.5–2.0 ppm for methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.